molecular formula C19H24O3 B5065723 1-Methoxy-4-[3-(2-propan-2-ylphenoxy)propoxy]benzene

1-Methoxy-4-[3-(2-propan-2-ylphenoxy)propoxy]benzene

Cat. No.: B5065723
M. Wt: 300.4 g/mol
InChI Key: GXTZHSJOPFJLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-4-[3-(2-propan-2-ylphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a methoxy group and a propoxy chain linked to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-[3-(2-propan-2-ylphenoxy)propoxy]benzene typically involves the reaction of 1-methoxy-4-hydroxybenzene with 3-(2-propan-2-ylphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-[3-(2-propan-2-ylphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

  • Oxidation of the methoxy group can yield 1-methoxy-4-formylbenzene or 1-methoxy-4-carboxybenzene.
  • Reduction of the aromatic ring can produce 1-methoxy-4-[3-(2-propan-2-ylphenoxy)propoxy]cyclohexane.
  • Substitution reactions can introduce various alkyl or acyl groups onto the benzene ring.

Scientific Research Applications

1-Methoxy-4-[3-(2-propan-2-ylphenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[3-(2-propan-2-ylphenoxy)propoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    1-Methoxy-4-propoxybenzene: Similar structure but lacks the phenoxy group.

    1-Methoxy-3-phenylamino-propan-2-ol: Contains a phenylamino group instead of a phenoxy group.

    2-Propanol, 1-methoxy-: A simpler structure with only a methoxy group and a propanol chain.

Uniqueness: 1-Methoxy-4-[3-(2-propan-2-ylphenoxy)propoxy]benzene is unique due to the presence of both methoxy and phenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methoxy-4-[3-(2-propan-2-ylphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-15(2)18-7-4-5-8-19(18)22-14-6-13-21-17-11-9-16(20-3)10-12-17/h4-5,7-12,15H,6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTZHSJOPFJLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.